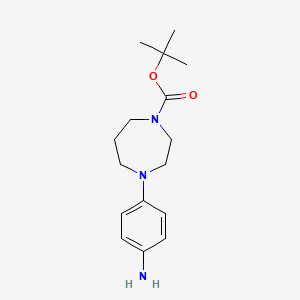![molecular formula C7H6ClF3N2O B6165119 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride CAS No. 1281984-41-5](/img/no-structure.png)
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride” is a chemical compound with the molecular formula C7H6ClF3N2O and a molecular weight of 226.58. It is used in laboratory chemicals and for the manufacture of substances for scientific research and development .
Synthesis Analysis
The synthesis of similar compounds, such as 3-trifluoromethyl-1,2,4-triazoles, has been reported. The synthesis process involves the use of readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) as starting materials .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C7H6ClF3N2O/c1-4(6(8)14)13-3-2-5(12-13)7(9,10)11/h2-4H,1H3 .Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride involves the conversion of 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid to its corresponding acid chloride using thionyl chloride.", "Starting Materials": [ "2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid", "Thionyl chloride", "Anhydrous dichloromethane", "Anhydrous diethyl ether", "Anhydrous sodium sulfate", "Ice" ], "Reaction": [ "To a solution of 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (1.0 g, 4.5 mmol) in anhydrous dichloromethane (10 mL) and anhydrous diethyl ether (10 mL) at 0°C, thionyl chloride (0.5 mL, 6.8 mmol) was added dropwise with stirring.", "The reaction mixture was stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.", "The reaction mixture was then poured into a mixture of ice (10 g) and water (10 mL) and extracted with dichloromethane (3 x 10 mL).", "The combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The resulting crude product was purified by column chromatography on silica gel using a mixture of dichloromethane and ethyl acetate as the eluent to afford 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride as a white solid (0.8 g, 75% yield)." ] } | |
CAS-Nummer |
1281984-41-5 |
Molekularformel |
C7H6ClF3N2O |
Molekulargewicht |
226.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



